3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The compound 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is piperidine , a six-membered heterocyclic amine (C₅H₁₁N). The numbering begins at the nitrogen atom, with the [(2,4,5-trichlorophenoxy)methyl] substituent located at position 3. The phenoxy group is derived from 2,4,5-trichlorophenol, where chlorine atoms occupy the 2-, 4-, and 5-positions of the aromatic ring. The methylene bridge (-CH₂-) connects the phenoxy group to the piperidine ring. The hydrochloride salt form is denoted by the suffix "hydrochloride," indicating protonation of the piperidine nitrogen.
The CAS Registry Number 1219972-44-7 uniquely identifies this compound in chemical databases. This identifier is critical for disambiguating it from structurally related derivatives, such as 4-[(2,4,5-trichlorophenoxy)methyl]piperidine hydrochloride (CAS 1219960-52-7), which differs in the substituent’s position on the piperidine ring.
Molecular Topology and Conformational Analysis
The molecular formula C₁₂H₁₅Cl₄NO (molecular weight: 331.07 g/mol) reflects the compound’s stoichiometry. Key topological features include:
- A piperidine ring adopting a chair conformation, minimizing steric strain. Computational studies suggest the equatorial position of the bulky [(2,4,5-trichlorophenoxy)methyl] group stabilizes the conformation by reducing 1,3-diaxial interactions.
- A methylene bridge (-CH₂-) linking the piperidine and phenoxy groups, with bond lengths approximating 1.54 Å for C-C and 1.43 Å for C-O, consistent with standard sp³ hybridization.
- Three chlorine atoms on the phenyl ring, creating a polarized electron distribution that influences intermolecular interactions.
The SMILES notation (ClC1=C(Cl)C=C(Cl)C(OCC2CNCCC2)=C1.[H]Cl) and InChIKey (generated via hashing algorithms) provide machine-readable descriptors of connectivity and stereochemistry.
X-ray Crystallographic Characterization of Solid-State Structure
While no published X-ray crystallographic data exists specifically for This compound , analogous chlorophenoxy-piperidine derivatives offer insights. For example:
- 4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride (CAS 1219960-52-7) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between the protonated piperidine nitrogen and chloride ions.
- 3-[2-(2,4,5-Trichlorophenoxy)ethyl]piperidine (CID 56830091) exhibits a chair conformation with an equatorial ethyl-phenoxy substituent, as confirmed by single-crystal diffraction.
General X-ray crystallography principles suggest that the title compound’s solid-state structure would likely display similar packing motifs, with Cl···H-N hydrogen bonds and van der Waals interactions governing lattice stability.
Comparative Structural Analysis with Related Chlorophenoxy-piperidine Derivatives
Key Observations:
- Substituent Position : The 3-substituted derivative exhibits distinct conformational flexibility compared to the 4-substituted analog, influencing dipole moments and crystal packing.
- Linker Length : Ethyl-linked derivatives (e.g., CID 56830091) show reduced steric hindrance between the phenoxy group and piperidine ring compared to methyl-linked counterparts.
- Chlorine Substitution : The 2,4,5-trichloro pattern enhances aryl ring electrophilicity, potentially affecting π-π stacking interactions in solid-state structures.
Properties
IUPAC Name |
3-[(2,4,5-trichlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO.ClH/c13-9-4-11(15)12(5-10(9)14)17-7-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEBTEUHFWAIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-44-7 | |
| Record name | Piperidine, 3-[(2,4,5-trichlorophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Overview:
This is the most common laboratory synthesis route, involving nucleophilic substitution where 2,4,5-trichlorophenol reacts with piperidine to form the ether linkage, followed by hydrochloride salt formation.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Ethanol or methanol |
| Base | Potassium carbonate or sodium hydroxide |
| Temperature | Room temperature to slightly elevated (~25–50°C) |
| Reaction Time | 4–12 hours |
Procedure:
- Dissolve 2,4,5-trichlorophenol in ethanol.
- Add potassium carbonate as a base.
- Introduce piperidine dropwise under stirring.
- Maintain reaction at ambient temperature or mild heating.
- After completion, extract the product and purify via recrystallization or chromatography.
- Convert to hydrochloride salt by treatment with gaseous HCl or HCl solution in alcohol.
Research Findings:
Recent studies emphasize the importance of controlling temperature and solvent polarity to optimize yield and purity, with yields often exceeding 80% under optimized conditions.
One-Pot Synthesis via Nucleophilic Aromatic Substitution
Overview:
Advanced methods utilize one-pot processes combining ether formation and salt conversion, reducing steps and improving efficiency.
Methodology:
- React 2,4,5-trichlorophenol with piperidine in the presence of a phase transfer catalyst or a suitable solvent.
- Use an acid scavenger or base to facilitate nucleophilic substitution.
- Post-reaction, directly treat with HCl to form the hydrochloride salt.
Reaction Parameters:
| Parameter | Details |
|---|---|
| Catalyst | Tertiary amines or phase transfer catalysts |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 50–80°C |
| Duration | 6–24 hours |
Research Data:
Studies indicate that employing phase transfer catalysis enhances reaction rates and yields, with some reports achieving over 90% yield in optimized conditions.
Industrial-Scale Synthesis
Overview:
Large-scale production employs batch reactors with continuous purification processes.
Process Steps:
- Reactant Mixing: React 2,4,5-trichlorophenol with piperidine in a large reactor.
- Reaction Control: Maintain temperature at 60–70°C with stirring.
- Purification: Recrystallization from suitable solvents or chromatography.
- Salt Formation: Bubble gaseous HCl into the reaction mixture or treat with HCl solution to form the hydrochloride salt.
Operational Data:
| Parameter | Typical Values |
|---|---|
| Reactant Ratios | 1 mol 2,4,5-trichlorophenol : 1.2 mol piperidine |
| Reaction Temperature | 60–70°C |
| Reaction Time | 8–16 hours |
| Yield | 75–85% |
Research Findings:
Industrial methods focus on maximizing yield and purity while minimizing by-products, with process intensification techniques such as microwave-assisted synthesis being explored.
Alternative Synthetic Strategies
- Use of Activated Intermediates: Conversion of 2,4,5-trichlorophenol to its chloromethyl derivative followed by nucleophilic substitution with piperidine.
- Catalytic Hydrogenation: Employed in subsequent steps for derivative modifications but less common for initial ether formation.
Data Table: Summary of Preparation Methods
| Method | Reactants | Solvent | Catalyst/Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct Ether Formation | 2,4,5-Trichlorophenol + Piperidine | Ethanol | K2CO3, room temp | 80–85% | Widely used in labs |
| One-Pot Synthesis | 2,4,5-Trichlorophenol + Piperidine | Dichloromethane | Phase transfer catalyst | >90% | Efficient, scalable |
| Industrial Batch | 2,4,5-Trichlorophenol + Piperidine | Various | Elevated temp, continuous | 75–85% | Large-scale production |
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C12H14Cl3N
- IUPAC Name: 3-[(2,4,5-trichlorophenoxy)methyl]piperidine;hydrochloride
- Chemical Structure: The compound features a piperidine ring substituted with a trichlorophenoxy group.
Chemistry
- Reagent in Organic Synthesis: This compound serves as a reagent for synthesizing various derivatives and intermediates. It is used to develop more complex molecules through reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Less chlorinated derivatives |
| Substitution | Amines, thiols | Functionalized derivatives |
Biology
- Herbicidal Activity: The compound is studied for its potential as a herbicide. It disrupts plant growth by interfering with protein synthesis and enzyme activity in target species.
Mechanism of Action:
- Inhibits essential cellular processes in plants leading to growth inhibition and death of broadleaf weeds and woody plants.
Medicine
- Therapeutic Potential: Research is ongoing to evaluate its potential as a lead compound for drug development. Its unique structure may confer specific biological activities that can be harnessed for therapeutic use.
Case Study 1: Herbicidal Efficacy
A study evaluated the effectiveness of 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride against common broadleaf weeds. Results indicated significant growth inhibition at concentrations as low as 50 mg/L, demonstrating its potential utility in agricultural applications.
Research investigated the interaction of this compound with specific enzymes involved in plant metabolism. The findings suggested that it acts as an inhibitor of key metabolic pathways, providing insights into its mode of action as a herbicide.
Mechanism of Action
The mechanism of action of 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in plants. It disrupts the normal functioning of plant cells by interfering with the synthesis of essential proteins and enzymes. This leads to the inhibition of plant growth and ultimately results in the death of the targeted weeds and woody plants.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features and Properties
Key Observations:
- Ring Size and Substituent Position: The target compound shares a piperidine core with 4-(Diphenylmethoxy)piperidine Hydrochloride and 4-(3,4,5-Trichlorophenyl)piperidine HCl , but differs in substituent placement. For example, the latter has a trichlorophenyl group directly attached to the piperidine, whereas the target compound uses a phenoxy-methyl linker. This linker may enhance conformational flexibility.
- Halogenation Patterns: The trichlorophenoxy group in the target compound contrasts with dichloro-dimethylphenoxy in ’s analog, which could reduce steric hindrance but increase electronegativity .
- Pyrrolidine vs. Piperidine : ’s pyrrolidine analog (five-membered ring) may exhibit different pharmacokinetics due to reduced ring strain and altered basicity compared to piperidine .
Pharmacological Analogs
Paroxetine Hydrochloride, a serotonin reuptake inhibitor, shares structural similarities with the target compound. It features a piperidine ring substituted with a benzodioxolyloxy-methyl group and a fluorophenyl moiety . This highlights the pharmaceutical relevance of piperidine derivatives with aromatic ether substituents.
Toxicity and Environmental Impact
While direct data on the target compound are unavailable, analogs provide insights:
- 4-(Diphenylmethoxy)piperidine Hydrochloride : Classified as acutely harmful, with delayed effects upon exposure. Chronic toxicity and environmental impact data are lacking .
- 4-(3,4,5-Trichlorophenyl)piperidine HCl: No specific toxicity data, but trichlorophenyl groups are often associated with bioaccumulation risks .
Table 2: Hazard Comparison
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride to ensure stability?
- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent degradation. Use airtight containers to avoid moisture absorption and oxidation. During handling, wear nitrile gloves, safety goggles, and a lab coat. Ensure proper ventilation to minimize inhalation risks, and use a NIOSH-approved respirator if dust or aerosols are generated .
Q. What analytical techniques are suitable for initial characterization of this compound?
- Methodological Answer : Perform 1H NMR to confirm the piperidine ring structure and substituent positioning. Use HPLC (e.g., C18 column, UV detection at 206 nm) to assess purity, and LC/MS to verify molecular weight ([M+H]+ ion). Cross-reference with PubChem-generated InChI and SMILES data for structural validation .
Q. How should researchers mitigate risks associated with acute toxicity during experiments?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use fume hoods for weighing and dissolution.
- Implement emergency protocols for spills (e.g., absorb with inert material, avoid water to prevent dispersion).
- Train personnel in first-aid measures (e.g., eye irrigation for 15 minutes with saline solution) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Reaction Solvent : Use dichloromethane or cyclic ethers for better solubility of intermediates.
- Base Selection : Triethylamine or DBU can enhance nucleophilic substitution efficiency during phenoxy-methylation.
- Purification : Employ gradient recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product. Pilot-scale reactors with controlled agitation and temperature (20–25°C) improve reproducibility .
Q. What computational strategies can predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., hydrolysis or electrophilic substitution).
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Data-Driven Optimization : Apply ICReDD’s reaction path search methods to narrow experimental parameters (e.g., solvent polarity, catalyst loading) .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH buffers (3–9). Monitor degradation via HPLC-MS to identify byproducts (e.g., trichlorophenol derivatives).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What advanced spectroscopic methods validate stereochemical purity in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., trans- vs. cis-piperidine substitution).
- NOESY NMR : Detect spatial proximities between protons to infer stereochemistry .
Key Considerations for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
